molecular formula C6H6N4 B13455977 [1,2,4]Triazolo[4,3-a]pyridin-5-amine

[1,2,4]Triazolo[4,3-a]pyridin-5-amine

Cat. No.: B13455977
M. Wt: 134.14 g/mol
InChI Key: JYHQVBTWQZKRMF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, which imparts unique chemical properties and reactivity to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield triazolopyridine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and high efficiency. Additionally, the scalability of this method allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the triazole and pyridine rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-5-amine

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H,7H2

InChI Key

JYHQVBTWQZKRMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2C(=C1)N

Origin of Product

United States

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